2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide

Synthetic Chemistry Diclofenac Metabolism Regioisomer Differentiation

2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide (CAS 698357-45-8) is a synthetic intermediate of the diphenylamine class, specifically an advanced precursor to 4'-hydroxydiclofenac, the principal oxidative metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. It is characterized by a free phenolic hydroxyl group and a dimethylacetamide-protected side chain, making it the direct product of a boron tribromide-mediated demethylation step and the immediate substrate for the final base hydrolysis that yields the active metabolite.

Molecular Formula C16H16Cl2N2O2
Molecular Weight 339.216
CAS No. 698357-45-8
Cat. No. B562719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide
CAS698357-45-8
Synonyms2-[(2,6-Dichloro-4-hydroxyphenyl)amino]-N,N-dimethyl-benzeneacetamide; 
Molecular FormulaC16H16Cl2N2O2
Molecular Weight339.216
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)O)Cl
InChIInChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)7-10-5-3-4-6-14(10)19-16-12(17)8-11(21)9-13(16)18/h3-6,8-9,19,21H,7H2,1-2H3
InChIKeyPHEVCOKHWYKTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide (CAS 698357-45-8): A Key Intermediate in Diclofenac Metabolite Synthesis


2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide (CAS 698357-45-8) is a synthetic intermediate of the diphenylamine class, specifically an advanced precursor to 4'-hydroxydiclofenac, the principal oxidative metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac [1]. It is characterized by a free phenolic hydroxyl group and a dimethylacetamide-protected side chain, making it the direct product of a boron tribromide-mediated demethylation step and the immediate substrate for the final base hydrolysis that yields the active metabolite [1]. The compound is primarily utilized in mechanistic toxicology, drug metabolism, and analytical reference standard applications.

Why Diclofenac Metabolite Intermediates Like CAS 698357-45-8 Cannot Be Generically Substituted


In the synthesis of 4'-hydroxydiclofenac, the target compound's free phenolic hydroxyl and its dimethylamide-protected side chain represent a unique chemical state that cannot be bypassed or substituted with the more stable 4'-methoxy precursor (CAS 698357-36-7) or the final free acid metabolite (CAS 64118-84-9). Substitution with the methoxy analog introduces an additional, vigorous BBr3 demethylation requirement, while direct use of the free acid removes the protecting group essential for selective functionalization [1]. The 5'-hydroxy regioisomer intermediate, synthesized via a parallel route, demonstrates a quantitatively distinct yield profile (90% for demethylation of 20 to 21 vs. 81% for the target compound) and leads to a different downstream metabolite, 5-hydroxydiclofenac, which has a distinct toxicological profile involving quinoneimine formation [1]. This functional and quantitative differentiation makes the target compound an irreplaceable reagent for reproducible metabolic pathway research.

Quantitative Differentiation of 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide from Its Closest Analogs


Demethylation Yield: Direct Comparison of 4'-Hydroxy vs. 5'-Hydroxy Regioisomeric Intermediates

The target compound (Compound 11 in the primary synthesis) is obtained via BBr₃-mediated de-O-methylation of its 4'-methoxy precursor (Compound 10) in 81% yield. The analogous transformation in the parallel 5'-hydroxy regioisomer series (Compound 20 to 21) proceeds with a quantifiably higher efficiency of 90% [1]. This 9-percentage-point difference is critical for procurement planning, as it indicates that the 4'-hydroxy intermediate is inherently more difficult to produce in high yield due to the susceptibility of the free phenolic group to subsequent degradation [1].

Synthetic Chemistry Diclofenac Metabolism Regioisomer Differentiation

Ullmann Coupling Yield Upstream of the Target Compound: A Key Process Efficiency Benchmark

The diarylamine scaffold of the target compound is established via an activated Cu-mediated Ullmann coupling between 2,6-dichloro-4-methoxyaniline (5) and 2-iodophenyl-N,N-dimethylacetamide (9), delivering the immediate precursor (Compound 10) in 82% yield [1]. This yield is a critical procurement parameter, as it represents the final C–N bond-forming step before the two-step deprotection sequence (demethylation then hydrolysis) that leads to the metabolite [1]. In contrast, the comparable Ullmann coupling to generate the 5'-hydroxy series intermediate (Compound 20) proceeds in 91% yield, representing a 9-percentage-point advantage for the regioisomeric pathway [1].

Ullmann Coupling Diarylamine Synthesis Process Chemistry

Regiochemical Fidelity: The Target Compound Uniquely Enables 4'-Hydroxydiclofenac Production Without Indolone Byproduct Formation

The target compound (Compound 11) is the sole documented intermediate that can be hydrolyzed to 4'-hydroxydiclofenac (Compound 2) in preparatively useful yields. The initial hydrolysis protocol afforded a 47% yield of the metabolite, which was later improved to 80% under rigorous oxygen exclusion in a Schlenk tube [1]. Critically, this hydrolysis is preceded by the successful BBr₃ demethylation step; attempting base hydrolysis on the 4'-methoxy precursor (Compound 10) resulted in undesirable cyclization to an indolone byproduct alongside O-demethylation, rendering that route non-viable for metabolite production [1]. In the 5'-hydroxy series, the analogous hydrolysis of Compound 21 to 5-hydroxydiclofenac also required oxygen exclusion to achieve an 80% yield, but the biological endpoint metabolite is distinct [1].

Regiochemistry Metabolite Synthesis 4'-Hydroxydiclofenac

Defined Research and Industrial Application Scenarios for 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide (CAS 698357-45-8)


Controlled Synthesis of 4'-Hydroxydiclofenac Reference Standards for Analytical Toxicology

The target compound serves as the designated, fully-characterized intermediate for the multi-gram synthesis of pure 4'-hydroxydiclofenac, a metabolite required for LC-MS/MS method development, toxicokinetic studies, and idiosyncratic adverse drug reaction investigations. Its documented 81% demethylation yield and the subsequent 80% hydrolysis step (under optimized oxygen-free conditions) provide a reproducible, literature-validated pathway that is unavailable through the 4'-methoxy analog, which yields intractable indolone byproducts [1].

Isotope-Labeled Internal Standard Production for Bioanalytical Quantification

The target compound is the direct unlabeled cognate of the deuterated analog 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl-d4]-N,N-dimethylacetamide (CAS 1382084-40-3), which is used as an internal standard for the quantitative determination of 4'-hydroxydiclofenac in biological matrices. The parallel synthetic route and the defined yield profile (Ullmann coupling, 82%; demethylation, 81%) ensure consistent isotopic purity and chemical fidelity between the labeled and unlabeled forms, which is critical for regulatory bioanalysis [1].

Comparative Metabolic Pathway Elucidation: 4'-Hydroxy vs. 5-Hydroxy Diclofenac Toxicity

The distinct yield profiles between the 4'-hydroxy (81% demethylation, 82% coupling) and 5-hydroxy (90% demethylation, 91% coupling) synthetic pathways are directly informative for designing comparative toxicological studies. The 5-hydroxydiclofenac pathway generates a quinoneimine intermediate capable of forming glutathione adducts in vivo, while the 4'-hydroxy pathway primarily undergoes glucuronidation. Research programs requiring both regioisomeric metabolites must account for the differential synthetic efficiency when procuring the respective intermediates [1].

Academic and Industrial Process Chemistry Laboratories Engaged in NSAID Metabolite Synthesis

The target compound's synthesis involves a three-step sequence from commercially available 2-iodophenylacetic acid with a cumulative yield of approximately 61% (acid chloride formation, 80%; Ullmann coupling, 82%; demethylation, 81%), making it a valuable but yield-limited intermediate. Process development groups focused on scaling diclofenac metabolite production can use this baseline yield data to benchmark their own synthetic improvements against the literature standard [1].

Quote Request

Request a Quote for 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.